molecular formula C28H30FNO3 B13410643 Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester

Cat. No.: B13410643
M. Wt: 447.5 g/mol
InChI Key: WKTYDYWOJCIXRB-FPGCMKNTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester involves multiple steps, starting from the appropriate precursors. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the esterification of the corresponding acid with tert-butyl alcohol under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, which is essential for its use as an intermediate in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of fluvastatin and other related compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of cholesterol metabolism.

    Medicine: It is used in the development of drugs targeting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester involves its conversion to fluvastatin, which inhibits HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is unique due to its specific structure and role as an intermediate in the synthesis of fluvastatin. Its chemical properties and reactivity make it a valuable compound in pharmaceutical research and development .

Properties

Molecular Formula

C28H30FNO3

Molecular Weight

447.5 g/mol

IUPAC Name

tert-butyl (4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-oxohepta-4,6-dienoate

InChI

InChI=1S/C28H30FNO3/c1-19(2)30-24-12-9-7-11-23(24)27(20-14-16-21(29)17-15-20)25(30)13-8-6-10-22(31)18-26(32)33-28(3,4)5/h6-17,19H,18H2,1-5H3/b10-6+,13-8+

InChI Key

WKTYDYWOJCIXRB-FPGCMKNTSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

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